molecular formula C13H12O5 B14754220 5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid

5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid

Cat. No.: B14754220
M. Wt: 248.23 g/mol
InChI Key: WERBEVCAELHLOU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, characterized by the presence of a furan ring and a carboxylic acid group, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted furan derivatives .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl-2-furancarboxylic acid
  • 2,5-Furandicarboxylic acid
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

5-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid is unique due to its specific structural features, such as the presence of both a furan ring and a dimethoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-16-10-4-3-8(7-12(10)17-2)9-5-6-11(18-9)13(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

WERBEVCAELHLOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)OC

Origin of Product

United States

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